molecular formula C9H10FN3O3 B12791509 Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- CAS No. 125362-05-2

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-

Cat. No.: B12791509
CAS No.: 125362-05-2
M. Wt: 227.19 g/mol
InChI Key: MEVXHGRLPDLNHY-HTRCEHHLSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is formally named 4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one under IUPAC nomenclature. Its molecular formula, C₉H₁₀FN₃O₃ , reflects the removal of two hydroxyl groups (at the 2' and 3' positions) from natural cytidine, the introduction of a fluorine atom at the 3' position, and the addition of a double bond between C2' and C3' (denoted as "didehydro"). Key identifiers include:

Property Value Source
CAS Registry Number 125362-05-2
Molecular Weight 227.19 g/mol
SMILES Notation C1=CN(C(=O)N=C1N)[C@H]2C=C(C@HCO)F

The "didehydro-dideoxy" designation indicates both hydroxyl group removal and unsaturation in the ribose moiety, while "3'-fluoro" specifies the fluorine substitution site.

Stereochemical Configuration and Conformational Analysis

The sugar ring adopts a 2,5-dihydrofuran structure due to the C2'-C3' double bond, constraining the molecule into a pseudoplanar conformation. The fluorine atom at C3' occupies an axial position in the 2R,5R configuration, as confirmed by stereochemical descriptors in the IUPAC name. This contrasts with its 2'-fluoro isomer (2'-F-D4C), which exhibits a 2R,5S configuration.

Key stereochemical features:

  • C2' and C3' Geometry : The double bond between C2' and C3' locks the sugar ring in an unsaturated envelope conformation, reducing conformational flexibility compared to natural cytidine.
  • Fluorine’s Electronegativity : The 3'-fluoro substituent induces electronic effects that stabilize the north (3'-endo) sugar pucker, a conformation associated with improved binding to viral polymerases.

X-ray Crystallography and 3D Molecular Modeling

While X-ray crystallography data for 3'-F-D4C is not publicly available, computational models derived from its InChI key (MEVXHGRLPDLNHY-HTRCEHHLSA-N ) and SMILES string reveal critical structural insights:

  • Hydrogen Bonding : The 4-amino group on the cytosine base participates in Watson-Crick pairing, while the 3'-fluoro atom forms weak hydrogen bonds with adjacent water molecules in solvated models.
  • Torsional Angles : The C4'-C5' bond adopts a gauche conformation due to steric interactions between the hydroxymethyl group and the fluorine atom.

Comparative 3D models of 3'-F-D4C and 2'-F-D4C highlight divergent fluorine orientations, which may explain differences in antiviral activity between the isomers.

Comparative Structural Features with Natural Cytidine

The structural deviations from natural cytidine are summarized below:

Feature Natural Cytidine 3'-F-D4C
Sugar Hydroxyls 2'-OH, 3'-OH, 5'-OH 5'-OH only
Sugar Unsaturation None C2'-C3' double bond
Substituents None 3'-F, 2',3'-didehydro
Sugar Pucker Flexible (2'-endo/3'-endo) Constrained north (3'-endo)

The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation, making 3'-F-D4C a potential chain terminator in viral DNA synthesis. The fluorine atom’s electronegativity further stabilizes the 3'-endo conformation, mimicking the sugar pucker of RNA nucleotides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125362-05-2

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1

InChI Key

MEVXHGRLPDLNHY-HTRCEHHLSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C=C([C@H](O2)CO)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F

Origin of Product

United States

Preparation Methods

Coupling with Cytosine Base

After preparing the modified sugar moiety, it is coupled with silyl-protected cytosine bases under conditions that promote glycosidic bond formation. This step often yields anomeric mixtures (alpha and beta isomers), which are separated by chromatographic techniques. The beta-anomer, which is biologically relevant, is then deprotected to yield the target nucleoside analog.

Alternative Methods: Sulfur-Mediated Reductive Elimination

Another method involves sulfur-mediated reductive 2',3'-trans-elimination starting from iodomethylcyclopropane intermediates to thiirane analogs, which can be converted into 2',3'-didehydro-2',3'-dideoxy nucleosides efficiently. This method provides a highly efficient route to the didehydro-dideoxy nucleoside framework, which can be adapted for fluorinated derivatives.

Use of Activated Zinc and Reductive Conditions

In some syntheses of related dideoxy and didehydro nucleosides, activated zinc dust in DMF is used to promote reductive elimination and deprotection steps. This method has been shown to give good yields (up to 67%) of 2',3'-didehydro-2',3'-dideoxy nucleosides from protected precursors, although care must be taken to avoid glycosyl cleavage and side reactions.

Summary Table of Key Preparation Steps and Yields

Step No. Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Starting from 2,3-O-isopropylidene-D-glyceraldehyde Multi-step synthesis including iodination, fluorination, Grignard reaction with ethynylmagnesium bromide 22 (overall) Preparation of 3'-fluoro-2',3'-didehydro sugar moiety
2 Coupling with silyl-protected cytosine base Glycosylation under Lewis acid catalysis Variable Anomeric mixture separation required
3 Sulfur-mediated reductive elimination Sulfur reagents, reductive conditions High efficiency Alternative route to didehydro-dideoxy nucleosides
4 Reductive elimination and deprotection Activated zinc dust in DMF 50-70 Used for related nucleosides, careful control needed

Research Findings and Considerations

  • The fluorination at the 3' position combined with the 2',3'-unsaturation significantly alters the biological activity and metabolic stability of the nucleoside analogs.
  • The synthetic routes require protection and deprotection strategies to prevent side reactions, especially glycosidic bond cleavage.
  • The stereochemistry at the anomeric center is critical; beta-anomers are typically the desired biologically active forms.
  • The overall yields are moderate due to the complexity of multi-step synthesis, but advances in sulfur-mediated elimination and selective fluorination have improved efficiency.
  • These compounds have been studied for antiviral activity, including anti-HIV and anti-hepatitis B virus effects, underscoring the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’,3’-dideoxydidehydrocytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-, also known as 3-fluoro-cytidine, is a fluorinated nucleoside analog that has attracted interest for its potential antiviral and anticancer therapeutic applications. It is structurally similar to natural nucleosides but has a fluorine atom at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions. The compound's mechanism of action involves its incorporation into viral DNA during replication, which disrupts the normal function of the nucleoside, leading to chain termination and inhibition of viral replication. It targets viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV.

3-fluoro-cytidine is a nucleoside analog that functions by inhibiting nucleic acid synthesis. Its incorporation into RNA or DNA can lead to the disruption of viral replication and interference with cellular processes. The presence of 3-fluoro-cytidine can disrupt normal cellular RNA synthesis and processing, affecting protein translation and cellular functions, and can be incorporated into viral RNA, leading to defective viral genomes.

Antiviral Activity

3-fluoro-cytidine has demonstrated the ability to inhibit viral replication in vitro. Its mechanism of action is attributed to its incorporation into viral RNA, leading to mutations that render the virus non-infectious. Studies showed the compound significantly inhibited viral replication in a dose-dependent manner. In 2',3'-unsaturated series, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine and 5-fluorocytidine showed highly potent antiviral activity .

Anticancer Properties

3-fluoro-cytidine has demonstrated cytotoxic effects by inducing apoptosis in cancer cell lines. It was shown to activate caspase pathways, which are critical for programmed cell death, and exhibited synergistic effects when combined with other chemotherapeutic agents. In vitro studies conducted on breast and lung cancer cell lines revealed that 3-fluoro-cytidine induced significant apoptosis compared to control groups.

Efficacy Against Viral Infections

A study published in Frontiers in Immunology explored the antiviral properties of nucleoside analogs, including 3-fluoro-cytidine. The findings indicated that the compound effectively inhibited the replication of several RNA viruses by interfering with their nucleic acid synthesis.

Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydrocytidine involves its incorporation into viral DNA during replication. The fluorine atom at the 3’ position disrupts the normal function of the nucleoside, leading to chain termination and inhibition of viral replication. This compound targets viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Antiviral Activity

L-3'-Fd4C belongs to the class of 2',3'-didehydro-2',3'-dideoxy nucleosides (d4N) and shares structural similarities with FDA-approved nucleoside RT inhibitors (NRTIs). Key comparisons include:

Compound Structure Modifications Anti-HIV-1 EC50 (µM) Selectivity Index (SI) Key References
L-3'-Fd4C L-configuration, 2',3'-unsaturated, 3'-F 0.089 (wild-type) >1,000
Lamivudine (3TC) L-configuration, 3'-thia substitution 0.005–0.05 10,000
Emtricitabine (FTC) L-configuration, 5-F, 3'-thia substitution 0.01–0.03 >10,000
Zalcitabine (ddC) D-configuration, 2',3'-dideoxy 0.01–0.1 100–1,000
Stavudine (d4T) D-configuration, 2',3'-unsaturated 0.009–0.03 500–1,000
  • Key Observations :
    • L-3'-Fd4C's 3'-fluorine enhances hydrogen bonding with Asp185 in wild-type RT, stabilizing its triphosphate in the active site . This interaction is analogous to 3TC’s 3'-thia group but with distinct steric and electronic effects.
    • Compared to D-configuration analogs (e.g., ddC, d4T), L-enantiomers (L-3'-Fd4C, 3TC, FTC) generally exhibit higher potency and lower toxicity due to selective phosphorylation by cellular kinases .

Resistance Profiles

The M184V mutation in HIV-1 RT confers resistance to L-3'-Fd4C, reducing its EC50 by >100-fold . This contrasts with 3TC and FTC, which retain partial activity (EC50 increases 10–30-fold) due to their 3'-thia group’s flexibility . Molecular modeling reveals that Val184’s bulky side chain disrupts the hydrogen bond between L-3'-Fd4C’s 3'-F and Asp185, while 3TC’s smaller sulfur atom accommodates the mutation .

Toxicity and Stability

  • L-3'-Fd4C: No significant cytotoxicity (IC50 >100 µM in PBM, CEM, and Vero cells) .
  • Zalcitabine (ddC) : High mitochondrial toxicity (IC50 ~1–10 µM), leading to peripheral neuropathy and discontinuation .
  • Stavudine (d4T) : Lipodystrophy and neuropathy due to D-configuration and poor selectivity .

The 2',3'-unsaturated sugar and 3'-fluoro in L-3'-Fd4C improve metabolic stability, reducing susceptibility to phosphorylases and hydrolases compared to 2',3'-dideoxy compounds like ddC .

Enzymatic Interactions

  • Thymidine Kinase (TK) : L-3'-Fd4C is poorly phosphorylated by TK, unlike D-analogs (e.g., d4T), which may explain its lower toxicity .
  • Reverse Transcriptase Binding : The triphosphate form of L-3'-Fd4C binds RT with higher affinity (Ki = 0.5 µM) than ddCTP (Ki = 2.1 µM) .

Biological Activity

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (commonly referred to as 3-fluoro-cytidine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Cytidine analogs like 3-fluoro-cytidine exert their biological effects primarily through the inhibition of nucleic acid synthesis. The incorporation of this compound into RNA or DNA can lead to:

  • Disruption of Viral Replication: By mimicking natural nucleotides, it can be incorporated into viral RNA, leading to defective viral genomes.
  • Interference with Cellular Processes: Its presence can disrupt normal cellular RNA synthesis and processing, affecting protein translation and cellular functions.

Biological Activity

  • Antiviral Activity
    • Case Study: A study investigated the efficacy of 3-fluoro-cytidine against various RNA viruses. Results indicated that the compound significantly inhibited viral replication in vitro, showcasing a dose-dependent response. The mechanism was attributed to its incorporation into viral RNA, leading to mutations that rendered the virus non-infectious .
  • Anticancer Properties
    • Research Findings: In a series of experiments involving cancer cell lines, 3-fluoro-cytidine demonstrated cytotoxic effects by inducing apoptosis. The compound was shown to activate caspase pathways, which are critical for programmed cell death. Notably, it exhibited synergistic effects when combined with other chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of 3-fluoro-cytidine, it is useful to compare it with other nucleoside analogs:

Compound NameAntiviral ActivityAnticancer ActivityMechanism of Action
Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoroHighModerateIncorporation into RNA/DNA leading to mutations
AcyclovirHighLowInhibition of viral DNA polymerase
GemcitabineModerateHighInhibition of DNA synthesis

Study 1: Efficacy Against Viral Infections

A comprehensive study published in Frontiers in Immunology explored the antiviral properties of various nucleoside analogs, including 3-fluoro-cytidine. The findings indicated that this compound effectively inhibited the replication of several RNA viruses by interfering with their nucleic acid synthesis .

Study 2: Cancer Cell Line Testing

In vitro studies conducted on breast and lung cancer cell lines revealed that 3-fluoro-cytidine induced significant apoptosis compared to control groups. Flow cytometry analyses confirmed increased levels of active caspases in treated cells, indicating a clear apoptotic pathway activation .

Q & A

Q. What are the optimized synthetic routes for Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-?

The compound is synthesized via fluorination of precursor nucleosides using diethylaminosulfur trifluoride (DAST) or phosphorus trichloride-based reagents. For example, DAST-mediated fluorination of 2'-deoxy-2'-methylidene-5'-O-trityluridine yields fluorinated derivatives, with optimization required to minimize side products like 2',3'-didehydro derivatives . Key steps include protecting group strategies (e.g., tritylation) and chromatographic purification to isolate stereoisomers.

Q. How is the anti-HIV activity of this compound evaluated in vitro?

Anti-HIV activity is assessed using human peripheral blood mononuclear (PBM) cells or MT-4 T-cell lines infected with HIV-1. EC₅₀ values are determined via plaque reduction assays or antigen expression inhibition. For instance, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine showed EC₅₀ = 0.089 µM in PBM cells, outperforming non-fluorinated analogues . Cytotoxicity is evaluated in parallel (e.g., IC₅₀ in CEM/Vero cells) to ensure selectivity.

Q. What methodologies are used to study the enzymatic stability of fluorinated nucleosides?

Stability in serum or plasma is tested via incubation with nucleoside phosphorylases or esterases, followed by HPLC/MS analysis. Fluorination at the 3'-position enhances resistance to enzymatic degradation compared to non-fluorinated dideoxynucleosides, as observed in L-enantiomers retaining >80% integrity after 24-hour incubation in human serum .

Advanced Research Questions

Q. How does the M184V mutation in HIV reverse transcriptase (RT) confer resistance to this compound?

Molecular dynamics simulations reveal that the Val184 side chain in mutant RT sterically clashes with the 3'-fluoro group, destabilizing the triphosphate-RT complex. Wild-type RT forms hydrogen bonds between the 3'-fluoro and Asp185 backbone, but M184V disrupts this interaction, reducing binding affinity by ~10-fold. Cross-resistance is confirmed via EC₅₀ shifts (e.g., L-3'-F-d4C EC₅₀ increases from 0.089 µM to >10 µM against M184V) .

Q. What structural features explain the enantiomeric divergence in anti-HIV activity?

D- and L-enantiomers exhibit distinct binding modes. For example, D-3'-F-C-d4G (EC₅₀ = 0.4 µM) maintains favorable van der Waals interactions with RT’s hydrophobic pocket, while L-enantiomers suffer steric hindrance from Tyr115. Conformational analysis (PSEUROT program) shows L-sugar puckering reduces compatibility with RT’s active site .

Q. How do fluorinated carbocyclic analogues compare to ribose-based derivatives in overcoming resistance?

Carbocyclic 2'-fluoro-d4 nucleosides (e.g., L-2'F-C-d4A) retain activity against M184V (EC₅₀ = 0.77 µM) due to rigid bicyclic structures that bypass steric clashes. However, their triphosphates exhibit reduced incorporation efficiency (Ki increased by 3-fold) compared to ribose-based analogues, highlighting trade-offs between stability and substrate recognition .

Q. What experimental strategies address contradictory data on 3'-fluoro vs. 3'-hydroxyl substitutions?

Comparative crystallography (e.g., co-crystallizing 2'-fluoro-UMP with orotidine decarboxylase) and free-energy perturbation calculations resolve discrepancies. Fluorine’s electronegativity alters hydrogen-bonding networks but may reduce catalytic efficiency, as seen in nucleoside diphosphate kinase studies .

Methodological Guidance

Designing assays to evaluate resistance mechanisms:

  • Use site-directed mutagenesis (e.g., M184V RT cloning) and competitive inhibition assays with wild-type/mutant RT.
  • Pair molecular docking (AutoDock Vina) with metadynamics to simulate triphosphate-RT binding .

Optimizing fluorinated nucleoside synthesis:

  • Employ DAST in anhydrous CH₂Cl₂ at -78°C to suppress elimination side reactions.
  • Use tin hydride (Bu₃SnH) for stereoselective reduction of 2'-chloro intermediates .

Analyzing structure-activity relationships (SAR):

  • Combine X-ray crystallography of inhibitor-enzyme complexes with QSAR models (e.g., CoMFA) to quantify contributions of fluorine’s electronegativity and sugar puckering .

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